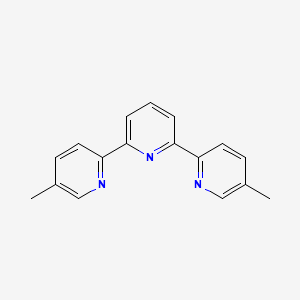

2,6-Di(5-methylpyridine-2-yl)pyridine

Description

2,6-Di(5-methylpyridine-2-yl)pyridine is a tridentate ligand featuring two 5-methylpyridine substituents at the 2- and 6-positions of a central pyridine ring. Such ligands are known for their ability to stabilize transition metal centers, modulate electronic properties, and enable applications in asymmetric synthesis, polymerization, and photoluminescence . Below, we compare its structural and functional analogs to infer its possible characteristics and applications.

Properties

IUPAC Name |

2,6-bis(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-12-6-8-14(18-10-12)16-4-3-5-17(20-16)15-9-7-13(2)11-19-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUFVDWNXIHHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC(=CC=C2)C3=NC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(5-methylpyridine-2-yl)pyridine typically involves the use of pyridine derivatives and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Di(5-methylpyridine-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2,6-Di(5-methylpyridine-2-yl)pyridine, also known as 2,2':6',2"-Terpyridine, 5,5"-dimethyl-, is a chemical compound with the molecular formula C17H15N3 . It has a molecular weight of 261.32 g/mol .

Chemical Structure and Identifiers

This compound has the following identifiers :

- IUPAC Name: 2,6-bis(5-methylpyridin-2-yl)pyridine

- InChI: InChI=1S/C17H15N3/c1-12-6-8-14(18-10-12)16-4-3-5-17(20-16)15-9-7-13(2)11-19-15/h3-11H,1-2H3

- InChIKey: MTUFVDWNXIHHGX-UHFFFAOYSA-N

- SMILES: CC1=CN=C(C=C1)C2=NC(=CC=C2)C3=NC=C(C=C3)C

- PubChem CID: 11139894

- Nikkaji Number: J760.063A

Computed Properties

Several computed properties are associated with this compound :

- XLogP3-AA: 2.8

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 2

- Exact Mass: 261.126597491 Da

Applications

While the provided search results do not offer extensive details specifically on the applications of this compound, they do provide some context:

- Related pyridine compounds: Pyridine derivatives are used in diverse applications, including agrochemicals and pharmaceuticals .

- Ligand in metal complexes: Pyridine compounds can act as ligands in metal complexes, influencing the complex's properties .

Given the information, this compound may have potential applications such as:

- Precursor in organic synthesis: In the creation of complex molecules, like pharmaceuticals and agrochemicals.

- Ligand in coordination chemistry: Due to its capacity to function as a ligand, it could be used to create metal complexes with specialized characteristics.

Mechanism of Action

The mechanism of action of 2,6-Di(5-methylpyridine-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Bis(1-azaazulen-2-yl)pyridine

- Structure : Features two 1-azaazulenyl groups (azulene derivatives with a nitrogen atom) at the pyridine core.

- Synthesis : Synthesized via condensation of tropone and a pyridinium salt in the presence of ammonium acetate, yielding improved efficiency with slow acetic acid addition .

- Properties: Emission Behavior: Exhibits pH-dependent fluorescence; strong emission in acidic media (e.g., H₂SO₄) but weak in neutral solvents (quantum yield <1 × 10⁻³% in CH₃CN/EtOH) . Basicity: Determined via pH titration in 50% aqueous ethanol, with isosbestic points at 398 and 483 nm .

- Applications: Potential as a photoluminescent sensor in acidic environments or as a tunable ligand for metal complexes.

2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)

- Structure : Contains two oxazoline rings at the pyridine core.

- Synthesis : Prepared via modified Stokes method, purified by flash chromatography (60% yield) .

- Properties :

- Applications : Effective ligand in transition metal catalysts for industrial polymer synthesis .

[2,6-Bis(Benzimidazol-2-yl)pyridineH₂]²⁺·[SbCl₅]²⁻

- Structure : Ionic compound with benzimidazole substituents and a [SbCl₅]²⁻ counterion.

- Synthesis : Hydrothermal reaction of 2,6-pyridinedicarboxylic acid, o-phenylenediamine, and SbCl₃ in HCl .

- Properties :

- Applications : Fluorescent materials for optoelectronic devices.

2,6-Bis(1H-imidazol-2-yl)pyridine in Fe(II) Complexes

- Structure : Imidazole substituents enable strong metal coordination.

- Properties :

- Applications : Molecular switches or memory devices leveraging spin-state changes .

2,6-Di(5-methylpyrazol-3-yl)pyridine Derivatives

- Structure : Pyrazole rings with methyl/tert-butyl substituents.

- Synthesis : Modular ligand design for Fe₄ single-molecule magnets .

- Applications : Enhanced solubility and magnetic anisotropy in vapor-processable magnets .

Comparative Data Table

Key Insights and Contrasts

- Emission vs. Catalysis : Azaazulene and benzimidazole derivatives prioritize photophysical properties, whereas Py-box and pyrazole ligands focus on catalytic/magnetic applications.

- Thermal Stability : Py-box exhibits moderate thermal stability (melting point ~57°C), making it suitable for polymerization processes , while ionic benzimidazole compounds prioritize structural rigidity .

- Metal Coordination Flexibility : Imidazole and oxazoline ligands favor transition metals (Fe, Ti, V), whereas azaazulene may suit lanthanides or Re/Pt groups for luminescence tuning .

Biological Activity

2,6-Di(5-methylpyridine-2-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological activities, and mechanisms of action, particularly in cancer research and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. These methods allow for the efficient formation of complex pyridine derivatives with specific substituents that can enhance biological activity. For instance, studies have shown that modifying the pyridine ring can significantly influence the compound's pharmacological properties .

Antiproliferative Activity

Recent research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has been tested against several types of cancer cells, including:

- HEp-2 (human laryngeal carcinoma)

- NCI-H460 (non-small cell lung cancer)

- LN-229 (human glioblastoma)

The IC50 values for these cell lines ranged from 1.45 to 4.25 μM, demonstrating significant cytotoxicity. Notably, the compound induced a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that specifically targets this phase .

The mechanism by which this compound exerts its antiproliferative effects appears to involve cell cycle arrest and induction of apoptosis. Studies showed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values ranging from 4.69 to 22.9 µM against various strains including:

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in both in vitro and in vivo models:

-

Case Study on Cancer Cell Lines :

- Researchers conducted experiments on multiple cancer cell lines using varying concentrations of the compound.

- Results indicated selective toxicity towards cancer cells with minimal effects on normal peripheral blood mononuclear cells (PBMC), suggesting a therapeutic window for clinical applications .

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.